

A Spectroscopic Showdown: Differentiating Ortho, Meta, and Para Isomers of Methylphenethyl Alcohol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Methylphenethyl alcohol*

Cat. No.: *B011782*

[Get Quote](#)

A comprehensive spectroscopic comparison of **2-methylphenethyl alcohol** (ortho), 3-methylphenethyl alcohol (meta), and 4-methylphenethyl alcohol (para) reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectra. These variations, arising from the positional differences of the methyl group on the aromatic ring, provide a clear methodology for the unambiguous identification of each isomer, a critical step for researchers, scientists, and drug development professionals.

This guide presents a detailed analysis of the ^1H NMR, ^{13}C NMR, IR, and mass spectrometry data for the three isomers of methylphenethyl alcohol. The strategic placement of the methyl group—ortho, meta, or para to the phenethyl alcohol moiety—induces subtle yet measurable changes in the chemical environment of the protons and carbon atoms, leading to unique spectral fingerprints for each compound.

Comparative Spectroscopic Data

The key distinguishing features in the spectra of the ortho, meta, and para isomers are summarized in the tables below. These differences are most pronounced in the aromatic region of the NMR spectra and in the fingerprint region of the IR spectra.

^1H NMR Spectral Data

The chemical shifts (δ) in ppm for the protons of the three isomers are presented below. The aromatic protons, in particular, show distinct splitting patterns and chemical shifts that are characteristic of the substitution pattern on the benzene ring.

Proton Assignment	Ortho-Methylphenethyl Alcohol	Meta-Methylphenethyl Alcohol	Para-Methylphenethyl Alcohol
Ar-H	7.16 - 7.11 (m, 4H)	~7.20 - 6.90 (m, 4H)	7.08 (d, 2H), 7.08 (d, 2H)
-CH ₂ - (alpha to Ar)	2.89 (t, 2H)	~2.85 (t, 2H)	2.76 (t, 2H)
-CH ₂ - (beta to Ar)	3.81 (t, 2H)	~3.80 (t, 2H)	3.73 (t, 2H)
Ar-CH ₃	2.33 (s, 3H)	~2.30 (s, 3H)	2.29 (s, 3H)
-OH	1.59 (s, 1H)	(variable)	(variable)

¹³C NMR Spectral Data

The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The chemical shifts of the aromatic carbons are particularly sensitive to the position of the methyl substituent.

Carbon Assignment	Ortho-Methylphenethyl Alcohol	Meta-Methylphenethyl Alcohol	Para-Methylphenethyl Alcohol
Ar-C (quaternary, C-Ar)	~136.5	~138.0	~135.5
Ar-C (quaternary, C-CH ₃)	~136.0	~137.5	~130.0
Ar-CH	~130.5, 127.0, 126.5, 126.0	~129.0, 128.5, 127.0, 126.0	~129.5, 129.0
-CH ₂ - (alpha to Ar)	~36.5	~39.0	~38.5
-CH ₂ - (beta to Ar)	~61.5	~63.0	~62.5
Ar-CH ₃	~19.0	~21.5	~21.0

Infrared (IR) Spectroscopy Data

The IR spectra show characteristic absorption bands for the hydroxyl (-OH) and aromatic (C-H and C=C) groups. The pattern of out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) is particularly diagnostic of the substitution pattern on the benzene ring.

Functional Group	Ortho-Methylphenethyl Alcohol	Meta-Methylphenethyl Alcohol	Para-Methylphenethyl Alcohol
O-H stretch	~3330 cm ⁻¹ (broad)	~3340 cm ⁻¹ (broad)	~3330 cm ⁻¹ (broad)
C-H stretch (aromatic)	~3020 cm ⁻¹	~3020 cm ⁻¹	~3020 cm ⁻¹
C-H stretch (aliphatic)	~2930, 2870 cm ⁻¹	~2930, 2870 cm ⁻¹	~2930, 2870 cm ⁻¹
C=C stretch (aromatic)	~1605, 1495 cm ⁻¹	~1610, 1490 cm ⁻¹	~1615, 1515 cm ⁻¹
C-O stretch	~1045 cm ⁻¹	~1040 cm ⁻¹	~1050 cm ⁻¹
C-H out-of-plane bend	~750 cm ⁻¹ (ortho-disubstituted)	~780, 690 cm ⁻¹ (meta-disubstituted)	~810 cm ⁻¹ (para-disubstituted)

Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) of the three isomers results in a molecular ion peak (M^+) at m/z 136. The fragmentation patterns show some characteristic differences, particularly in the relative abundances of key fragment ions.

Fragment Ion (m/z)	Ortho-Methylphenethyl Alcohol	Meta-Methylphenethyl Alcohol	Para-Methylphenethyl Alcohol
136 (M^+)	Present	Present	Present
105 ($M - CH_2OH$) ⁺	Abundant	Abundant	Abundant
91 (C_7H_7) ⁺	Base Peak	Base Peak	Base Peak

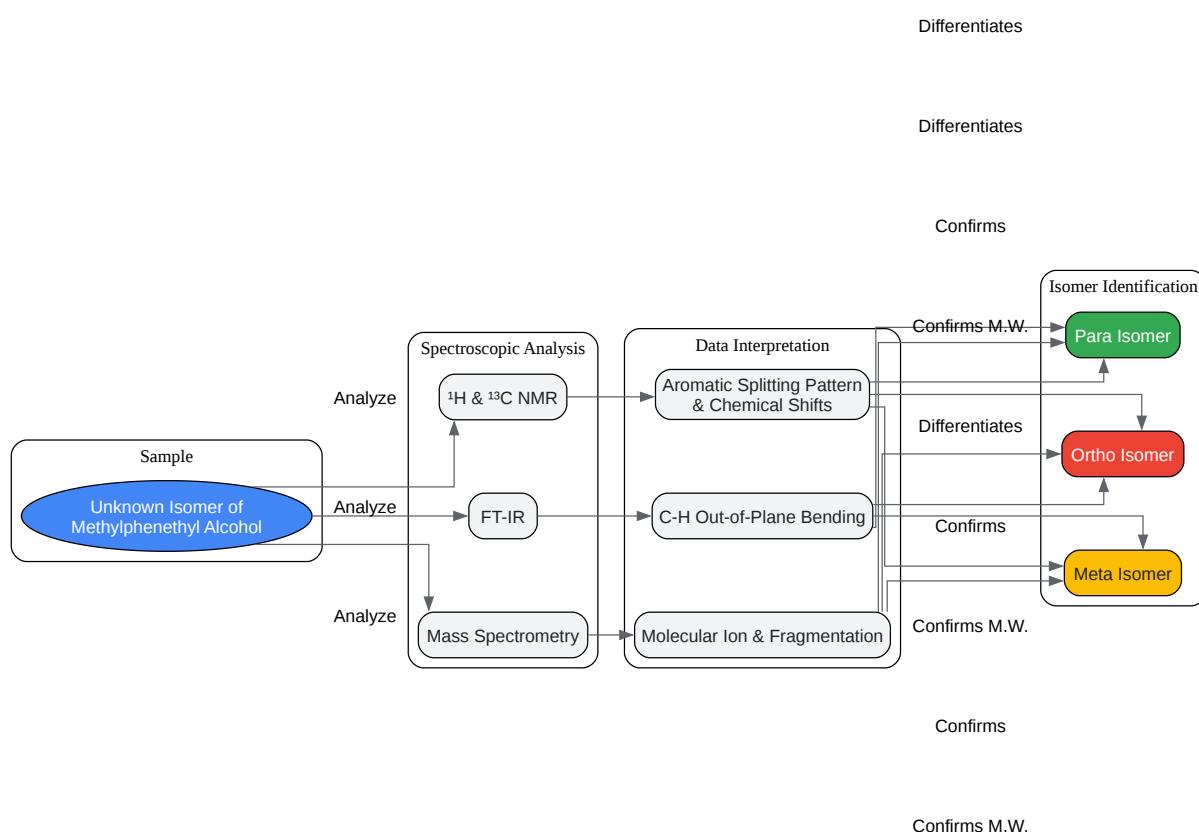
Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this comparison.

1H and ^{13}C NMR Spectroscopy

A sample of the methylphenethyl alcohol isomer (approximately 10-20 mg) was dissolved in deuterated chloroform ($CDCl_3$, ~0.6 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectra were recorded on a 400 MHz NMR spectrometer. For 1H NMR, 16 scans were acquired with a relaxation delay of 1 second. For ^{13}C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy


A drop of the neat liquid sample was placed between two sodium chloride (NaCl) plates to form a thin film. The IR spectrum was recorded using an FT-IR spectrometer over a range of 4000-600 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean NaCl plates was recorded prior to the sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of the methylphenethyl alcohol isomer in dichloromethane was injected into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature was programmed to ramp from 50°C to 250°C. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV, scanning from m/z 35 to 350.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for differentiating the ortho, meta, and para isomers of methylphenethyl alcohol based on their spectroscopic data.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic differentiation of methylphenethyl alcohol isomers.

By systematically applying these spectroscopic techniques and carefully interpreting the resulting data, researchers can confidently distinguish between the ortho, meta, and para isomers of methylphenethyl alcohol, ensuring the correct identification of these compounds in their scientific endeavors.

- To cite this document: BenchChem. [A Spectroscopic Showdown: Differentiating Ortho, Meta, and Para Isomers of Methylphenethyl Alcohol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b011782#spectroscopic-comparison-of-ortho-meta-and-para-isomers-of-methylphenethyl-alcohol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com